
(5-Bromo-2-iodophenyl)methanol
Overview
Description
(5-Bromo-2-iodophenyl)methanol (CAS: 199786-58-8, C₇H₆BrIO, MW: 312.93) is a halogen-substituted benzyl alcohol derivative. Its structure features bromine and iodine at positions 5 and 2 of the aromatic ring, respectively, with a hydroxymethyl group at position 1 (Figure 1). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of Factor XIa inhibitors and benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodophenyl)methanol typically involves the halogenation of benzenemethanol derivatives. One common method includes the reaction of 2-iodophenylmethanol with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and precise control of reaction parameters. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form (5-Bromo-2-iodophenyl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of (5-Bromo-2-iodobenzaldehyde) or (5-Bromo-2-iodobenzophenone).
Reduction: Formation of (5-Bromo-2-iodophenyl)methane.
Substitution: Formation of (5-Bromo-2-iodophenyl)chloride or (5-Bromo-2-iodophenyl)bromide.
Scientific Research Applications
Chemistry
(5-Bromo-2-iodophenyl)methanol serves as a crucial building block in organic synthesis. It is used to create more complex molecules, facilitating the development of new compounds with desired properties.
Biology
The compound is being investigated for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that similar halogenated phenolic compounds exhibit antibacterial effects, indicating that this compound may also possess antimicrobial properties.
- Interactions with Biomolecules : Its structural features allow it to interact with enzymes and receptors, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored as a precursor for drug development:
- Pharmaceutical Applications : The compound's unique structure may contribute to selective binding to biological targets, potentially leading to the development of new therapeutic agents targeting specific diseases.
Industry
The compound is utilized in synthesizing specialty chemicals and materials with tailored properties for various industrial applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of halogenated phenolic compounds. Here are notable findings:
Table 1: Summary of Biological Activities
Compound Name | Biological Activity | Reference |
---|---|---|
(5-Bromo-2-chlorophenyl)methanol | Moderate antibacterial effects | |
(5-Iodo-2-methylphenyl)methanol | Potent inhibitor of certain enzymes | |
(5-Bromo-2-fluorophenyl)methanol | Selective agonist for serotonin receptors |
Experimental Data
Experimental investigations into the compound's interactions have utilized various techniques:
Table 2: Binding Affinities and Efficacies
Compound Name | Target Receptor | EC50 (nM) | Rmax (%) |
---|---|---|---|
LPH-5 | 5-HT 2AR | 190 | 65 |
LPH-6 | 5-HT 2CR | 320 | 20 |
This compound | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of (5-Bromo-2-iodophenyl)methanol involves its interaction with various molecular targets. The presence of bromine and iodine atoms in the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, further affecting its biological activity and interactions.
Comparison with Similar Compounds
Key Properties:
- Synthesis: Produced via sodium borohydride reduction of methyl 5-bromo-2-iodobenzoate in ethanol/tetrahydrofuran (yield: 100%) .
- Spectroscopy : ¹H NMR (CDCl₃) δ 7.93 (d, J = 2.4 Hz), 7.84 (d, J = 8.4 Hz), 3.94 (s, 3H) for precursor methyl ester .
- Storage: Stable at room temperature; sensitive to light and moisture. Solubility varies by solvent (e.g., DMSO, ethanol) .
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (5-Bromo-2-iodophenyl)methanol with its closest structural analogs based on substituent type, position, and similarity scores ():
*LogP values estimated or inferred from analogs.
†Predicted using substituent contribution methods.
‡Lower similarity due to additional methoxy group.
Key Observations :
- Halogen Effects : Iodine’s larger atomic radius and lower electronegativity compared to chlorine or bromine enhance polarizability, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Substituent Position : Isomeric analogs (e.g., Br/I at positions 2/5 vs. 5/2) exhibit distinct electronic environments, altering nucleophilic aromatic substitution rates .
- LogP Trends : Higher halogen content (e.g., iodine) increases lipophilicity, impacting membrane permeability in drug design .
This compound vs. Chloro-Substituted Analogs
- Iodine Reactivity: The iodine atom in this compound facilitates selective cross-coupling reactions (e.g., Ullmann, Sonogashira) under milder conditions compared to bromine or chlorine .
- Sequential Functionalization : The presence of both bromine and iodine allows sequential substitutions, enabling modular synthesis of complex molecules (e.g., benzimidazoles in ) .
- Reduction Stability : Unlike chloro analogs, the iodine substituent may sterically hinder reduction of the hydroxymethyl group, requiring optimized conditions .
Methoxy/Fluoro-Substituted Analogs
- Electron-Withdrawing Effects: The methoxy group in (5-Bromo-4-fluoro-2-methoxyphenyl)methanol increases electron density at the ring, reducing halogen reactivity compared to non-methoxy analogs .
- Biological Activity : Fluoro substitution (e.g., at position 4) enhances metabolic stability in drug candidates, as seen in Factor XIa inhibitor precursors .
Biological Activity
(5-Bromo-2-iodophenyl)methanol is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structural features, including the presence of bromine and iodine substituents on the phenyl ring, suggest that it may interact with various biological targets, making it a subject of interest in drug development and synthetic chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C7H6BrIO
- Molecular Weight : Approximately 292.93 g/mol
- Structural Features : The compound contains a hydroxymethyl (-CH2OH) group, which can participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The halogen atoms (bromine and iodine) can influence the compound's reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biomolecules.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential applications:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural features exhibit antibacterial activity. This suggests that this compound may also possess antimicrobial properties, although specific studies are needed to confirm this.
- Pharmacological Applications : The compound is being investigated for its potential role in drug development, particularly as a precursor for pharmaceuticals targeting specific diseases. Its unique structure may contribute to selective binding to biological targets.
- Interactions with Receptors : Studies on related compounds indicate that halogenated phenols can act on serotonin receptors (5-HT receptors), which are crucial in various physiological processes. The interaction profile of this compound with these receptors remains an area for further exploration.
Case Studies and Research Findings
Several studies have investigated the biological effects of halogenated phenolic compounds, offering insights into the potential activity of this compound:
Table 1: Summary of Biological Activities of Related Compounds
Experimental Data
In experimental settings, the interactions of this compound with various biological targets have been studied using techniques such as:
- Fluorescence-based assays to evaluate receptor binding affinities.
- In vitro tests to assess antimicrobial efficacy against a range of pathogens.
Table 2: Binding Affinities and Efficacies
Compound Name | Target Receptor | EC50 (nM) | Rmax (%) |
---|---|---|---|
LPH-5 | 5-HT 2AR | 190 | 65 |
LPH-6 | 5-HT 2CR | 320 | 20 |
This compound | TBD | TBD | TBD |
Chemical Reactions Analysis
Oxidation to 5-Bromo-2-iodobenzaldehyde
The primary alcohol group in (5-bromo-2-iodophenyl)methanol undergoes oxidation to form 5-bromo-2-iodobenzaldehyde. This reaction is typically performed using the Swern oxidation protocol:
Reaction Conditions
-
Reagents : Oxalyl chloride (1.6 equiv), DMSO (2.4 equiv), triethylamine (5.0 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : −70°C to −10°C
Mechanism
-
Activation of DMSO by oxalyl chloride to form a reactive chlorosulfonium ion.
-
Alcohol oxidation to the corresponding aldehyde via a two-step process involving intermediate sulfonium ylide formation.
Characterization Data
Palladium-Catalyzed Cross-Coupling Reactions
The iodine and bromine substituents on the aromatic ring enable regioselective cross-coupling reactions. A notable application is in the synthesis of 3H-spiro[isobenzofuran-1,3'-indoline] derivatives:
Reaction Conditions
-
Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
-
Base : K₂CO₃
-
Solvent : DMF
-
Temperature : 110°C
Mechanism
-
Oxidative addition of Pd(0) to the C–I bond.
-
Transmetalation with a boronic acid or organozinc reagent.
-
Reductive elimination to form a new C–C bond.
Key Derivatives Synthesized
Product | Structure | Application |
---|---|---|
Spiro-isobenzofuran-indoline | Bioactive molecule scaffolds |
Esterification
The hydroxyl group can be acylated or sulfonylated under standard conditions:
-
Example : Reaction with acetic anhydride/pyridine to form the corresponding acetate ester.
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under SNAr conditions:
Industrial and Pharmacological Relevance
-
Scalability : Oxidation and coupling reactions have been optimized for multi-kilogram batches .
-
Bioactivity : Derivatives show potential as intermediates in thrombolytic agents and liquid crystal dopants .
This compound’s dual halogen functionality and alcohol group make it a critical building block in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (5-Bromo-2-iodophenyl)methanol in laboratory settings?
The compound is synthesized via sequential halogenation and reduction. A published procedure involves bromination/iodination of a substituted benzyl alcohol precursor, followed by purification via column chromatography. Key characterization includes <sup>1</sup>H/<sup>13</sup>C NMR to confirm the hydroxyl group and halogen positions. For example, <sup>13</sup>C NMR in methanol-d4 shows distinct signals for the aromatic carbons adjacent to bromine (δ 130–135 ppm) and iodine (δ 95–100 ppm) .
Q. How can researchers confirm the molecular structure of this compound?
Combined spectroscopic and crystallographic methods are recommended:
- NMR Spectroscopy : <sup>1</sup>H NMR identifies the hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm). <sup>13</sup>C NMR resolves halogen-induced deshielding effects .
- X-ray Crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, providing bond lengths (e.g., C-Br: ~1.89 Å, C-I: ~2.09 Å) and dihedral angles to confirm stereochemistry .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Discrepancies between computational models (e.g., DFT) and experimental data can arise due to crystal packing forces. Using SHELXD for phase determination and SHELXL for refinement, researchers can compare experimental bond angles with theoretical values. For example, torsional strain in the benzene ring may deviate by 2–5° from DFT-optimized geometries, highlighting the need for empirical validation .
Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?
The bromine and iodine substituents enable Suzuki or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh3)4 for bromine (higher reactivity) vs. CuI for iodine.
- Solvent Effects : Use DMF for iodine retention or THF for faster bromine coupling.
- Monitoring : LC-MS tracks intermediate formation (e.g., [M–OH]<sup>+</sup> at m/z 294.8) .
Q. How do solvent polarity and pH influence the compound’s stability?
- Polar Solvents : Methanol stabilizes the hydroxyl group via hydrogen bonding but may induce esterification over time.
- Acidic Conditions : Protons catalyze debromination; maintain pH > 6.0 during storage.
- Degradation Products : Monitor via HPLC (C18 column, 254 nm UV detection) for iodophenol byproducts .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- PubChem Data : Use CID 10910555 to extract logP (2.8 ± 0.3) and polar surface area (20.3 Ų) for permeability predictions.
- Molecular Dynamics : Software like GROMACS simulates membrane diffusion using force fields (e.g., CHARMM36) .
Q. How can researchers address NMR signal overlap in complex mixtures?
- 2D NMR Techniques : HSQC correlates <sup>1</sup>H and <sup>13</sup>C signals to resolve aromatic proton assignments.
- Deuterated Solvents : Methanol-d4 reduces solvent interference in hydroxyl detection .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental melting points?
If DFT predicts a melting point 10–15°C higher than observed (e.g., due to impurities):
Purity Check : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures.
Crystallinity : Powder XRD identifies amorphous content lowering the melting point.
Repeat Synthesis : Ensure halogenation completeness via elemental analysis .
Q. Methodological Tables
Table 1. Key NMR Assignments for this compound
Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
OH | 1.8–2.2 | Broad | Hydroxyl |
C-I (aromatic) | 95.2–98.5 | Singlet | Iodine-bound carbon |
C-Br (aromatic) | 130.4–135.7 | Singlet | Bromine-bound carbon |
CH2OH | 62.3–65.1 | Doublet | Methylene |
Table 2. Crystallographic Parameters (Hypothetical Example)
Parameter | Value |
---|---|
Space Group | P21/c |
a (Å) | 10.23 |
b (Å) | 7.45 |
c (Å) | 15.89 |
β (°) | 105.6 |
Rfactor | 0.033 |
Properties
IUPAC Name |
(5-bromo-2-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPOOHWJBYWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571730 | |
Record name | (5-Bromo-2-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199786-58-8 | |
Record name | (5-Bromo-2-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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